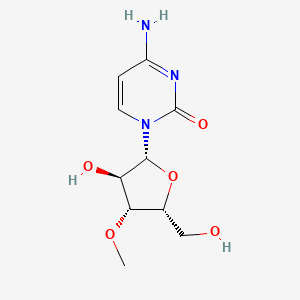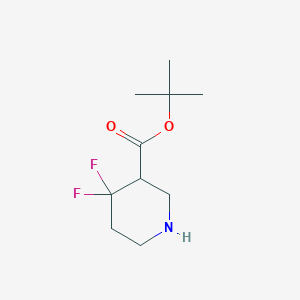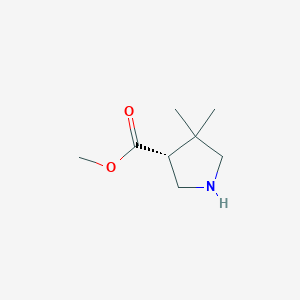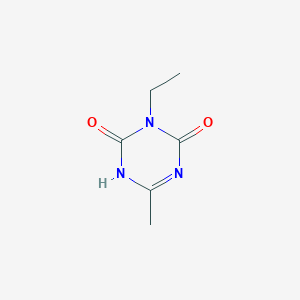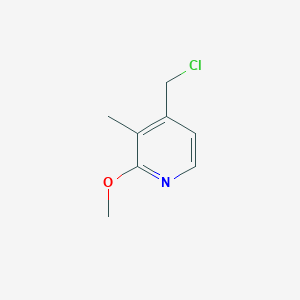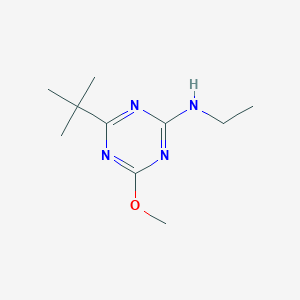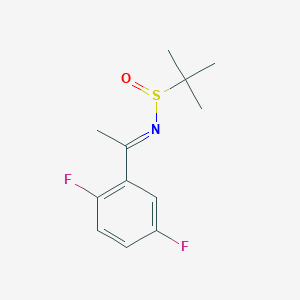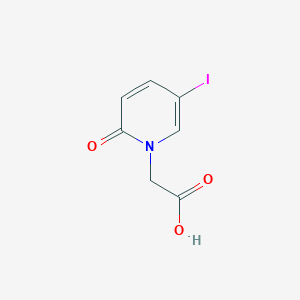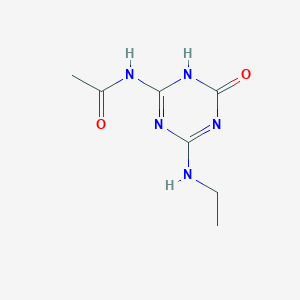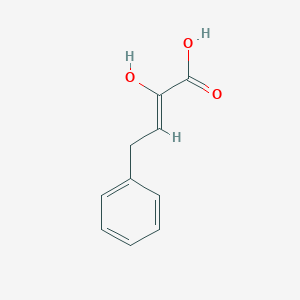
(R)-2-hydroxy-4-phenyl-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-hydroxy-4-phenyl-butenoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a butenoic acid backbone. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-4-phenyl-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of ®-2-hydroxy-4-phenyl-butenoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific enzymes can convert precursors to the desired ®-enantiomer with high efficiency. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
®-2-hydroxy-4-phenyl-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-phenyl-2-butenoic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form ®-2-hydroxy-4-phenyl-butanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 4-phenyl-2-butenoic acid
Reduction: ®-2-hydroxy-4-phenyl-butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-2-hydroxy-4-phenyl-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals due to its chiral nature.
Mecanismo De Acción
The mechanism of action of ®-2-hydroxy-4-phenyl-butenoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The presence of the hydroxyl and phenyl groups allows for specific interactions with the enzyme’s active site, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-hydroxy-4-phenyl-butenoic acid: The enantiomer of the ®-form, with different spatial arrangement.
4-phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
®-2-hydroxy-4-phenyl-butanoic acid: The reduced form of ®-2-hydroxy-4-phenyl-butenoic acid.
Uniqueness
®-2-hydroxy-4-phenyl-butenoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
Clave InChI |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
SMILES canónico |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
